Acetone 2-methylthiosemicarbazone
Description
Acetone 2-methylthiosemicarbazone (systematic name: 2-(propan-2-ylidene)hydrazinecarbothioamide) is a thiosemicarbazone derivative synthesized by condensing acetone with thiosemicarbazide in the presence of an acid catalyst (e.g., glacial acetic acid) under reflux conditions . Its molecular formula is C₄H₉N₃S, with an average molecular weight of 131.197 g/mol . The compound features a methyl group from acetone and a tridentate =N–HN–C=S system, enabling coordination with transition metals and diverse biological activities .
Properties
CAS No. |
2324-41-6 |
|---|---|
Molecular Formula |
C5H11N3S |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-methyl-1-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C5H11N3S/c1-4(2)7-8(3)5(6)9/h1-3H3,(H2,6,9) |
InChI Key |
NSOWDUZCPCOTIP-UHFFFAOYSA-N |
SMILES |
CC(=NN(C)C(=S)N)C |
Canonical SMILES |
CC(=NN(C)C(=S)N)C |
Other CAS No. |
2324-41-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Thiosemicarbazones
Key Observations :
- Acetone-derived thiosemicarbazone has the simplest structure, enhancing solubility in polar solvents due to its low molecular weight .
- Aromatic substituents (e.g., phenyl in acetophenone derivatives) increase lipophilicity, improving membrane permeability .
- Electron-withdrawing groups (e.g., chlorine in 2-chlorobenzaldehyde derivatives) enhance stability and metal-chelation efficacy .
Key Findings :
- Acetone 2-methylthiosemicarbazone shows moderate antimicrobial activity but excels in forming stable metal complexes (e.g., Pd(II)), which exhibit enhanced cytotoxicity .
- Acetophenone derivatives are potent tyrosinase inhibitors due to aromatic π-π interactions with the enzyme’s copper center .
- Chlorinated derivatives (e.g., 2-chlorobenzaldehyde) demonstrate superior antifungal activity (MIC: 4 µg/mL against Candida albicans) due to enhanced electrophilicity .
Physicochemical and Coordination Properties
Table 3: Physicochemical and Coordination Behavior
Insights :
- The methyl group in acetone derivatives improves solubility in DMSO, facilitating in vitro assays .
- Chlorine substituents increase melting points due to stronger intermolecular forces (halogen bonding) .
- Adamantanone derivatives exhibit rigid, bulky structures, favoring selective enzyme inhibition over metal coordination .
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